1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-
Overview
Description
“1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-” is a chemical compound that belongs to the class of 1H-pyrazole-5-carboxamides . It has the molecular formula C7H11N3O . This compound and its derivatives have been studied for their potential fungicidal and insecticidal properties .
Synthesis Analysis
1H-pyrazole-5-carboxamide compounds, including “1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-”, can be synthesized by a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-” is characterized by the presence of a 1H-pyrazole-5-carboxamide moiety . This structure can be confirmed using techniques such as 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
1H-pyrazole-5-carboxamide compounds, including “1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-”, show potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . The specific chemical reactions involved in these activities are not detailed in the available sources.Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds related to 1H-Pyrazole-3-carboxamide, have been extensively reviewed for their antitumor activity. Research indicates that derivatives like 4-nitro-5-thioimidazole and benzimidazole exhibit promising antitumor properties. Some compounds have progressed beyond preclinical testing due to their potential in developing new antitumor drugs and synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole moieties are identified as pharmacophores due to their role in many biologically active compounds, showcasing a wide range of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons has been achieved under various conditions, highlighting the importance of these derivatives in medicinal chemistry (Dar, A. M., & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are known for their diverse biological properties, which have encouraged research into their synthesis and therapeutic applications. These compounds have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. The review highlights the wide range of pharmaceutical applications and compositions of pyrazoline derivatives, emphasizing their importance in drug development (Shaaban, M., Mayhoub, A. S., & Farag, A., 2012).
Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic compounds due to their biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This mini-review focuses on the synthesis of these derivatives and their biological applications, offering insights into their potential as guides for medicinal chemistry research (Cetin, A., 2020).
Pyrazoline Derivatives for Anticancer Agents
The synthesis and bioevaluation of pyrazoline derivatives have been reviewed, with these compounds showing potential for various physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This highlights the versatile nature of pyrazoline derivatives in the development of new anticancer agents (Sheetal, Suprita, Suman, Gulati, S., & Singh, R., 2018).
Properties
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3(2)4-6(11(13)14)5(7(8)12)10-9-4/h3H,1-2H3,(H2,8,12)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVOHNXZRCGUEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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